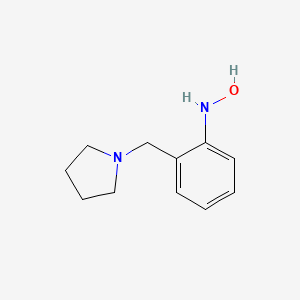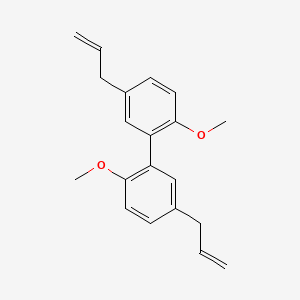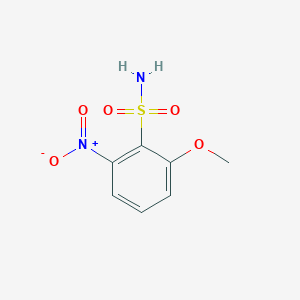
Ethyl 5-(pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that contains both a pyridine ring and a thiadiazole ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylate typically involves the formation of the thiadiazole ring followed by its attachment to the pyridine ring. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiadiazole ring through cyclization of appropriate precursors.
Coupling Reactions: Attachment of the thiadiazole ring to the pyridine ring using coupling reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Ethyl 5-(pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of functional groups within the molecule.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of materials with specific properties.
作用機序
The mechanism of action of Ethyl 5-(pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylate would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Pathway Involvement: Participation in biochemical pathways relevant to its biological activity.
類似化合物との比較
Similar Compounds
- 2-(5-Methyl-1,3,4-thiadiazol-2-yl)-pyridine
- 2-(5-Phenyl-1,3,4-thiadiazol-2-yl)-pyridine
Uniqueness
Ethyl 5-(pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylate may exhibit unique properties due to the presence of the ethoxycarbonyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C10H9N3O2S |
|---|---|
分子量 |
235.26 g/mol |
IUPAC名 |
ethyl 5-pyridin-2-yl-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C10H9N3O2S/c1-2-15-10(14)9-13-12-8(16-9)7-5-3-4-6-11-7/h3-6H,2H2,1H3 |
InChIキー |
RYYNPXXQHBGVKO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN=C(S1)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



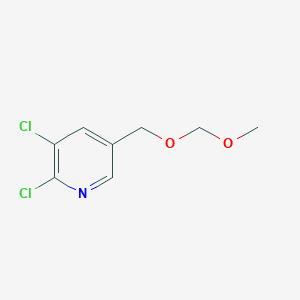
![3-Azabicyclo[3.2.2]nonane-3-propanamine](/img/structure/B8450440.png)
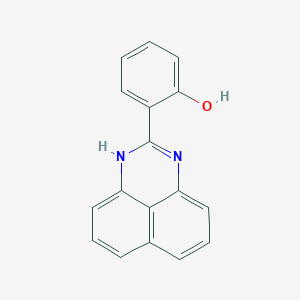
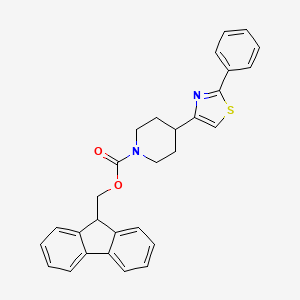
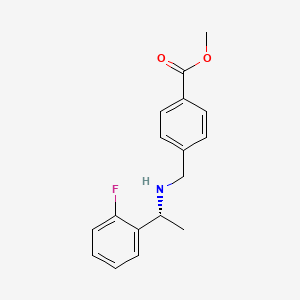
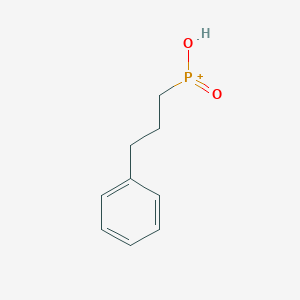
![2-(5-cyano-8-methyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid](/img/structure/B8450469.png)
![3-(2-Chloro-5-methylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B8450477.png)
